5-bromo-N-cyclobutylpyrimidin-2-amine

説明

Chemical Identity and Structure

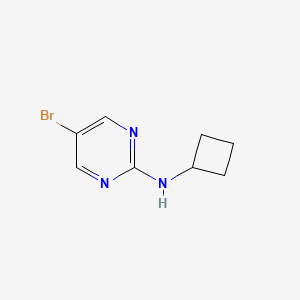

5-Bromo-N-cyclobutylpyrimidin-2-amine (C₈H₁₀BrN₃) is a pyrimidine derivative characterized by a bromine atom at the 5-position and a cyclobutylamine substituent at the 2-position of the pyrimidine ring. Its exact mass is 227.046 g/mol . The cyclobutyl group introduces steric strain due to the ring’s four-membered structure, which may influence reactivity and intermolecular interactions compared to larger cycloalkyl substituents (e.g., cyclopentyl or cyclohexyl).

For example, reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine in the presence of a base like N,N-diisopropylethylamine yields the cyclopentyl-substituted derivative . Similar methods likely apply to the cyclobutyl variant. The bromine atom at position 5 makes the compound a versatile intermediate for Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling further functionalization in pharmaceutical chemistry .

特性

CAS番号 |

947534-33-0 |

|---|---|

分子式 |

C8H10BrN3 |

分子量 |

228.09 g/mol |

IUPAC名 |

5-bromo-N-cyclobutylpyrimidin-2-amine |

InChI |

InChI=1S/C8H10BrN3/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,10,11,12) |

InChIキー |

ZNYRNULCKWWGRG-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)NC2=NC=C(C=N2)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares 5-bromo-N-cyclobutylpyrimidin-2-amine with structurally related pyrimidine and pyridine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Cycloalkyl vs. Aromatic Groups : Cyclobutyl and cyclopentyl substituents enhance steric bulk, which can hinder undesired side reactions in cross-coupling processes compared to linear alkyl or aryl groups .

- Halogen Positioning : Chlorine at position 2 (e.g., in 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) increases electrophilicity at position 4, enabling selective substitutions .

Crystallographic and Hydrogen-Bonding Behavior :

- Methylamine-substituted derivatives (e.g., 5-bromo-N-methylpyrimidin-2-amine) exhibit planar pyrimidine rings with intermolecular C–H∙∙∙N/Br hydrogen bonds, forming stable 2D networks . In contrast, bulkier substituents like cyclobutyl or phenyl disrupt such packing, reducing crystallinity .

Biological Relevance :

- Cyclopentyl-substituted pyrimidines are intermediates in kinase inhibitors (e.g., Ribociclib), where the cycloalkyl group improves target binding affinity .

- Pyridine derivatives with aromatic substituents (e.g., 5-bromo-N-phenylpyridin-2-amine) demonstrate antimicrobial activity due to enhanced π-π interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。